2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5-4-6(2-3-7)9-8-5;/h4H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXGZVPOCVXQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-43-7 | |
| Record name | 5-Isoxazoleethanamine, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 5-Bromooxazole Intermediates
A key intermediate in the synthesis of 2-(3-methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is the 5-bromooxazole derivative. The synthesis involves:
- Regioselective lithiation of oxazole at the 5-position , achieved by protecting the 2-position with a triisopropylsilyl (TIPS) group.
- Reaction of the lithiated intermediate with electrophilic bromine sources.
- In situ desilylation and treatment with gaseous HCl to yield the 5-bromooxazole hydrochloride salt in good yield (approximately 82%).
This one-pot procedure avoids isolation difficulties associated with volatile intermediates and improves overall yield and purity (Scheme 2 in the referenced literature).
Preparation of 5-Alkyl-2-bromooxazoles as Precursors
For alkyl-substituted oxazoles, including the 3-methyl substituent relevant here:
- Starting from 5-substituted oxazole-4-carboxylates , which are synthesized via classical methods (e.g., Cornforth synthesis).
- Hydrolysis of esters to carboxylic acids under mild conditions (NaOH in THF-H2O at 0 °C to room temperature) improves yields (85–92%).
- Decarboxylation using copper oxide and quinoline at elevated temperatures (180–190 °C) yields 5-alkyloxazoles (62–91% yield).
- Subsequent lithiation at the 2-position followed by electrophilic bromination with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) provides 5-alkyl-2-bromooxazoles as single regioisomers in 48–80% yield.
This route is applicable to the preparation of methyl-substituted oxazoles, providing a key intermediate for further amination steps.
Amination to Obtain the Ethanamine Side Chain
While specific literature on the direct amination of 2-(3-methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is limited, common synthetic approaches include:
- Suzuki–Miyaura cross-coupling reactions of bromooxazole intermediates with aminoalkyl boronates or amine-containing nucleophiles.
- Buchwald–Hartwig amination of bromooxazoles to introduce aminoalkyl substituents.
- Reduction or substitution reactions on appropriate precursors to install the ethanamine group.
The preparation of the hydrochloride salt typically follows amine formation, facilitating purification and stabilization of the compound.
Summary Table of Preparation Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of oxazole 2-position | n-BuLi, TIPSOTf | - | Protects C-2 to direct lithiation at C-5 |
| 2 | Lithiation at C-5 | n-BuLi | - | Regioselective lithiation |
| 3 | Electrophilic bromination | Br2 or DBTFE | 74–82 | Gives 5-bromooxazole or 5-bromooxazole·HCl |
| 4 | Ester hydrolysis (for alkyl precursors) | NaOH in THF-H2O, 0 °C to rt | 85–92 | Converts esters to carboxylic acids |
| 5 | Decarboxylation | CuO, quinoline, 180–190 °C | 62–91 | Yields 5-alkyloxazoles |
| 6 | Lithiation and bromination (alkyl oxazoles) | n-BuLi, DBTFE | 48–80 | Produces 5-alkyl-2-bromooxazoles |
| 7 | Amination | Pd-catalyzed cross-coupling or nucleophilic substitution | Variable | Introduces ethanamine side chain |
| 8 | Salt formation | Gaseous HCl | - | Yields hydrochloride salt |
Research Findings and Analysis
- The regioselective lithiation of oxazole derivatives is crucial for the selective introduction of substituents at the 5-position without ring degradation.
- Protection of the 2-position with bulky silyl groups (TIPS) effectively directs lithiation to the 5-position.
- The one-pot bromination and hydrochloride salt formation enhances yield and simplifies isolation by avoiding volatility issues of intermediates.
- The use of 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) as an electrophilic bromine source is efficient and gives good regioselectivity.
- The classical Cornforth synthesis and subsequent modifications provide reliable access to alkyl-substituted oxazole precursors.
- The literature emphasizes the versatility of bromooxazoles as building blocks for further functionalization, including amination to introduce ethanamine groups.
- Despite the broad use of palladium-catalyzed cross-coupling methods, specific protocols for the amination of 2-(3-methyl-1,2-oxazol-5-yl)ethan-1-amine remain underreported, suggesting a potential area for further research and optimization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives with different functional groups .
Scientific Research Applications
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Key Observations:
Heterocycle Core Differences: Oxazole (1,2-oxazole) in the target compound provides one oxygen and one nitrogen atom in the ring, favoring moderate polarity and hydrogen-bonding capacity .
Substituent Effects :
- Ethyl vs. methyl groups on the heterocycle (e.g., vs. target compound) influence steric bulk and lipophilicity (e.g., XLogP3 = 0.4 for oxadiazole analog ).
- Piperidine substitution () introduces a basic nitrogen, improving solubility in acidic environments.
Synthetic Challenges :
- Attempts to synthesize 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine failed due to instability of intermediates, highlighting the superior synthetic accessibility of oxazole derivatives .
Safety and Toxicity :
- The target compound’s hazard profile (H302, H315) aligns with other hydrochloride salts of amines, but analogs with aromatic substituents (e.g., ) may exhibit higher toxicity due to increased bioavailability.
Biological Activity
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride, with the molecular formula CHClNO and a molecular weight of 162.62 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, antioxidant effects, and other relevant pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 162.62 g/mol |
| CAS Number | 1803562-43-7 |
| Appearance | White powder |
| Storage Temperature | Room temperature |
1. Antimicrobial Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride have shown efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .
2. Antioxidant Activity
The antioxidant potential of oxazole derivatives has also been explored using the DPPH radical scavenging method. This assay evaluates the ability of compounds to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
Table summarizing antioxidant activity:
| Compound | DPPH Scavenging Ability (%) |
|---|---|
| Ascorbic Acid (Control) | 88.6% |
| Compound A | 87.7% |
| Compound B | 78.6% |
The results indicate that certain derivatives of the oxazole structure exhibit comparable antioxidant capabilities to ascorbic acid, highlighting their potential as therapeutic agents in oxidative stress management .
The biological activity of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and other critical metabolic pathways.
- Cell Membrane Disruption : The hydrophobic nature of the oxazole ring may facilitate interaction with bacterial membranes, leading to increased permeability and cell death.
Case Studies
A study conducted on various oxazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The research highlighted the need for further investigations into the structure-activity relationship (SAR) of these compounds to optimize their efficacy and minimize toxicity.
Q & A
Basic: What analytical techniques are recommended for confirming the molecular weight and purity of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity. A purity threshold of ≥98% is typical for research-grade material .
- Nuclear Magnetic Resonance (NMR): Perform -NMR and -NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm structural integrity. Key signals include the oxazole proton (~6.5 ppm) and methyl groups (~2.3 ppm for CH) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should yield a molecular ion peak at m/z 176.6 (free base) and 213.0 (hydrochloride adduct) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to minimize inhalation risks .
- Ventilation: Ensure adequate airflow to prevent aerosolization. Avoid open flames due to potential flammability (flash point data not available; assume caution) .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under federal/state regulations .
Advanced: How can crystallographic software (e.g., SHELX, SIR97) resolve structural ambiguities in this compound?
Answer:
- Data Collection: Collect high-resolution single-crystal X-ray diffraction data (≤1.0 Å resolution) to resolve oxazole ring geometry and amine-HCl interactions .
- Structure Solution: Use SHELXD (in SHELX) for direct methods or SIR97 for charge-flipping algorithms to phase experimental data. Validate hydrogen atom positions via difference Fourier maps .
- Refinement: Apply anisotropic displacement parameters for non-H atoms in SHELXL . For disordered regions (e.g., methyl groups), use PART instructions to model split positions .
Advanced: How can hydrogen-bonding patterns influence the crystal packing of this compound?
Answer:
- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., N–H···Cl and O–H···N interactions). Typical motifs include rings formed by amine-Cl interactions .
- Thermal Stability Correlation: Stronger H-bonds (e.g., N–H···Cl with d ≈ 2.1 Å) correlate with higher melting points (e.g., ~212–216°C for structurally similar hydrochlorides) .
Basic: What synthetic routes are reported for preparing this compound?
Answer:
- Oxazole Ring Formation: React 3-methyl-1,2-oxazole-5-carbaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by reduction (NaBH) to the primary amine .
- Hydrochloride Salt Formation: Precipitate the free base from ethanol using HCl gas or concentrated HCl solution. Confirm salt formation via Cl ion chromatography .
Advanced: How to address contradictions in crystallographic data (e.g., bond length discrepancies)?
Answer:
- Validation Tools: Cross-check using PLATON (ADDSYM) to detect missed symmetry and Mercury (Cambridge Structural Database) to compare bond lengths/angles with analogues .
- Twinned Data Analysis: If merging residuals exceed 5%, apply twin refinement in SHELXL (TWIN/BASF commands) to model overlapping lattices .
Basic: What storage conditions optimize compound stability?
Answer:
- Store in airtight, light-resistant containers at 2–8°C under inert gas (N or Ar) to prevent hygroscopic degradation. Desiccants (e.g., silica gel) minimize HCl hydrolysis .
Advanced: How do intermolecular interactions affect solubility in polar solvents?
Answer:
- Solubility Screening: Test in DMSO, water, and methanol. High H-bond donor capacity (e.g., N–H groups) enhances aqueous solubility (~50 mg/mL in HO at 25°C) .
- Co-Crystal Engineering: Co-formulate with succinic acid to disrupt strong amine-Cl ionic bonds, improving dissolution rates .
Basic: What spectroscopic methods confirm the absence of byproducts?
Answer:
- FT-IR Spectroscopy: Absence of carbonyl stretches (~1700 cm) confirms complete reduction of intermediate aldehydes .
- Thin-Layer Chromatography (TLC): Use silica plates with ethyl acetate:hexane (3:7) to detect unreacted starting materials (R ≈ 0.7 for oxazole precursors) .
Advanced: What strategies improve refinement convergence in low-quality diffraction data?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
